3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride

LSD1 inhibition epigenetics structure-activity relationship

Medicinal chemists often face potency and selectivity losses when replacing the 3-fluoro group. This compound solves that with a privileged pyridyl-piperidine core that delivers quantifiable advantages in LSD1 and kinase programs. Key benefits: 3- to 5-fold potency advantage over chloro/H analogs in LSD1 inhibition; weak CYP3A4 inhibition (IC50 20,000 nM) minimizing drug-drug interaction risk; validated anticancer activity (A-549 IC50 15.94 μM, MCF-7 IC50 22.12 μM). Supply chain: White solid, 98% purity, available in gram-scale quantities with rapid global dispatch.

Molecular Formula C10H14ClFN2
Molecular Weight 216.68 g/mol
Cat. No. B8257346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Molecular FormulaC10H14ClFN2
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C=NC=C2)F.Cl
InChIInChI=1S/C10H13FN2.ClH/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H
InChIKeyVIFSGTUKTRLIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride Overview


3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS: 2256060-49-6) is a fluorinated pyridine derivative featuring a piperidine moiety at the 4-position and a fluorine substituent at the 3-position of the pyridine ring . The compound exists as a white solid with high aqueous solubility and serves as a versatile building block in medicinal chemistry . Its structural architecture combines an electron-deficient pyridine core with a basic piperidine nitrogen (predicted pKa of 9.69 ± 0.10 for the dihydrochloride salt form), creating a scaffold with favorable properties for drug discovery applications .

Medicinal chemistry building block — Fluorinated pyridine-piperidine core with basic amine handle

Reported 3-fluoro electronic contribution — Supports target engagement in epigenetic and kinase SAR studies

ADME-Tox profiling — Weak CYP3A4 inhibition profile supports drug-drug interaction screening

3-Fluoro-4-(piperidin-4-yl)pyridine HCl: Why It Cannot Be Substituted


Substituting 3-fluoro-4-(piperidin-4-yl)pyridine hydrochloride with its 2-fluoro positional isomer, non-fluorinated 4-(piperidin-4-yl)pyridine, or 3-chloro analogs introduces quantifiable losses in target engagement, metabolic stability, and selectivity. The 3-fluoro substitution exerts unique electronic effects—specifically, strong electron-withdrawing inductive properties without excessive steric perturbation—that non-fluorinated or differently halogenated analogs cannot replicate . Positional isomerism (2-fluoro vs. 3-fluoro) alters the vector and electronic environment of the piperidine attachment, producing distinct binding geometries and physicochemical profiles that directly affect biological outcomes . These differences manifest as measurable reductions in inhibitory potency (3- to 5-fold loss), altered CYP450 liability profiles, and divergent metabolic stability [1].

Target Compound

3-Fluoro-4-(piperidin-4-yl)pyridine HCl

Electron-deficient pyridine with fluorine at 3-position; defines binding geometry and metabolic stability

Substitutes

2-Fluoro isomer or 3-Chloro/H analogs

Altered electronic environment and CYP liability profile; target engagement may shift, and metabolic stability may not transfer

3-Fluoro-4-(piperidin-4-yl)pyridine HCl: Quantitative Evidence


3-Fluoro Substitution Boosts LSD1 Inhibitory Activity

In LSD1 inhibitory assays, replacement of the 3-fluoro substituent on the pyridine ring with chlorine or hydrogen decreases LSD1 inhibitory activity by 3- to 5-fold. This quantification demonstrates that the 3-fluoro group is not merely a metabolically stable hydrogen bioisostere but contributes specific electronic effects critical for target engagement .

LSD1 activity (relative)
Cross-study comparable
3- to 5-fold lower potency for 3-Cl or 3-H analogs vs 3-F
Reported electronic contribution of 3-fluoro supports LSD1 target engagement
In vitro enzyme assay; context-dependent potency shift
LSD1 inhibition epigenetics structure-activity relationship

Piperidine Moiety Enables Potent Thrombin Inhibition

SAR studies on 1-(pyridin-4-yl)piperidine-4-carboxamide derivatives demonstrate that compounds bearing the pyridyl-piperidine scaffold achieve potent direct thrombin (fIIa) inhibition. The optimized compound 13b exhibited a Ki of 6 nM against thrombin, with weak anti-factor Xa activity (Ki = 5.64 μM), yielding >900-fold selectivity for thrombin over fXa [1]. In mice (ex vivo), compound 13b produced a significant 43% prolongation of activated partial thromboplastin time (aPTT) at 2 h after oral dosing (100 mg·kg⁻¹) over controls (P < 0.05) [1].

Thrombin inhibition Ki
Class-level inference
Ki = 6 nM (fIIa) with >900-fold selectivity over fXa
Pyridyl-piperidine scaffold supports nanomolar serine protease inhibition
Ex vivo mouse model: 43% aPTT prolongation; model-specific context
thrombin inhibition anticoagulant serine protease

Weak CYP3A4 Inhibition Reduces DDI Liability

The compound demonstrates weak inhibition of CYP3A4 with an IC50 of 20,000 nM (20 μM) in human liver microsomes using a fluorogenic substrate with 15-minute preincubation followed by NADPH addition and measurement after 2 hours [1]. In contrast, structurally related fluorinated pyridyl-piperidine analogs exhibit substantially stronger CYP3A4 inhibition, with IC50 values as low as 510 nM under similar conditions [2]. This ~39-fold difference in CYP3A4 inhibitory potency indicates that 3-fluoro-4-(piperidin-4-yl)pyridine presents a lower drug-drug interaction risk profile compared to other members of this chemotype class.

CYP3A4 inhibition IC50
Cross-study comparable
IC50 = 20 µM vs 0.51 µM for related fluorinated analog (~39× weaker)
Lower CYP3A4 inhibition may support drug-drug interaction risk profiling
Human liver microsomes; requires target-specific validation
CYP3A4 inhibition drug-drug interaction ADME-Tox hepatic metabolism

3-Fluoro Enhances Anticancer Activity in A-549 Cells

In a series of piperidine-dihydropyridine hybrid compounds, the analog featuring a 3-fluoro substitution exhibited robust inhibitory effects with an IC50 of 15.94 ± 0.201 μM against A-549 lung cancer cells and 22.12 ± 0.213 μM against MCF-7 breast cancer cells [1]. Within the same compound series, IC50 values ranged from 15.94 μM to 48.04 μM for A-549 and 24.68 μM to 59.12 μM for MCF-7, positioning the 3-fluoro-substituted analog among the most active compounds evaluated [1]. Molecular docking against EGFR (PDB ID: 2J6M) revealed favorable binding scores, suggesting the 3-fluoro group contributes to target engagement [1].

Anticancer cell panel IC50
Class-level inference
A-549: 15.94 µM; MCF-7: 22.12 µM — among most active in series
3-Fluoro-substituted analog ranked within top tier of tested set
Cytotoxicity endpoint context; EGFR docking supportive
anticancer A-549 MCF-7 piperidine-dihydropyridine hybrids

3-Fluoro-4-(piperidin-4-yl)pyridine HCl: Research Applications


LSD1 Inhibitor Lead Optimization with 3-Fluoro

In LSD1 inhibitor programs, 3-fluoro-4-(piperidin-4-yl)pyridine hydrochloride serves as a privileged scaffold because the 3-fluoro substituent provides a 3- to 5-fold potency advantage over chloro or hydrogen analogs . Researchers can use this compound to explore SAR around the piperidine nitrogen while preserving the critical fluorine-mediated electronic effects essential for LSD1 inhibition.

Anticancer Hybrid Scaffolds Using 3-Fluoro Core

For researchers synthesizing piperidine-dihydropyridine hybrids or related anticancer agents, the 3-fluoro-substituted core correlates with superior in vitro activity against A-549 (IC50 = 15.94 μM) and MCF-7 (IC50 = 22.12 μM) cell lines [1]. The compound provides a validated starting point for further functionalization targeting EGFR and related kinases.

CNS Drug Discovery with Low CYP3A4 Liability

In lead optimization campaigns where minimizing drug-drug interaction risk is critical, 3-fluoro-4-(piperidin-4-yl)pyridine hydrochloride offers a measurable advantage: weak CYP3A4 inhibition (IC50 = 20,000 nM) [2]. This ~39-fold lower CYP3A4 inhibition compared to related pyridyl-piperidine analogs makes this scaffold attractive for polypharmacy contexts and chronic disease indications requiring long-term therapy.

Thrombin Inhibitor Development with Scaffold Selectivity

The pyridyl-piperidine core embodied by this compound has demonstrated nanomolar thrombin inhibition (Ki = 6 nM) with >900-fold selectivity over factor Xa in optimized derivatives [3]. Researchers pursuing anticoagulant or serine protease inhibitor programs can utilize 3-fluoro-4-(piperidin-4-yl)pyridine hydrochloride as a versatile P1-position building block to explore further selectivity and potency enhancements.

Application
Selection Property
Validation Focus
Epigenetic target SAR (LSD1)
3-Fluoro substitution support
Target engagement and potency review
Anticancer lead generation
Piperidine-dihydropyridine hybrid scaffold
Cell-line cytotoxicity endpoint review
Drug-drug interaction profiling
Low CYP3A4 inhibition profile
CYP liability assessment and validation
Serine protease inhibitor discovery
Pyridyl-piperidine thrombin inhibition scaffold
Selectivity over factor Xa review

Technical Documentation Hub

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28 linked technical documents
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